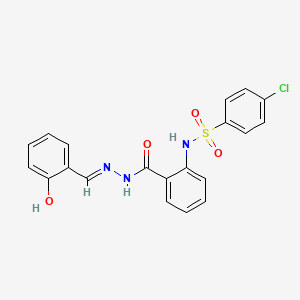

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Description

This compound (molecular formula: C20H16ClN3O4S) features a benzenesulfonamide core substituted with a 2-hydroxybenzylidene hydrazinecarbonyl group. Structural data from highlights its planar aromatic system and predicted collision cross-section (CCS) values (e.g., 197.3 Ų for [M+H]<sup>+</sup>).

Properties

CAS No. |

477733-40-7 |

|---|---|

Molecular Formula |

C20H16ClN3O4S |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C20H16ClN3O4S/c21-15-9-11-16(12-10-15)29(27,28)24-18-7-3-2-6-17(18)20(26)23-22-13-14-5-1-4-8-19(14)25/h1-13,24-25H,(H,23,26)/b22-13+ |

InChI Key |

VWFVVLRLFLFGRW-LPYMAVHISA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its sulfonamide group can interact with biological macromolecules, disrupting their function .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key analogs differ in substituents on the hydrazinecarbonyl moiety:

Key Observations :

- The chloroquinoline derivative () has a larger molecular weight and aromatic surface area, likely improving binding to hydrophobic targets.

Physicochemical Properties

- Hydrogen Bonding : The target compound’s hydroxyl group enables strong O–H∙∙∙O/N interactions, akin to N-(4-hydroxyphenyl)benzenesulfonamide (), which forms intermolecular N–H∙∙∙O and O–H∙∙∙O bonds . This contrasts with the thienyl analog (), where sulfur’s lower electronegativity reduces H-bonding capacity.

- Collision Cross-Section (CCS): The target compound’s CCS (197.3 Ų for [M+H]<sup>+</sup>) suggests a compact conformation. Thienyl or quinoline analogs may exhibit larger CCS values due to bulkier substituents, though data is unavailable .

Biological Activity

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The compound has been synthesized through a multi-step process involving the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by further modifications to introduce the sulfonamide group. The structural characterization was performed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography, confirming the formation and purity of the compound.

Table 1: Characterization Data

| Parameter | Value |

|---|---|

| Empirical Formula | C21H22ClN3O3S |

| Molecular Weight | 405.93 g/mol |

| Melting Point | 224-226 °C |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value in the micromolar range for several cancer types, including breast and lung cancer.

Case Study:

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways.

Antimicrobial Activity

The compound also displayed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of the compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cancer cell metabolism and bacterial growth regulation.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide?

Answer:

The compound is synthesized via Schiff base condensation , where a hydrazine derivative reacts with a carbonyl-containing aldehyde (e.g., 2-hydroxybenzaldehyde) in ethanol at 80°C. Key steps include:

- Purification via recrystallization using ethanol or DMF.

- Monitoring reaction progress by TLC or HPLC to ensure completion.

- Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to aldehyde) to minimize side products .

Yield improvements (typically 60–75%) can be achieved by inert atmosphere (N₂/Ar) and controlled pH (6–7) to suppress hydrolysis .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

- UV-Vis Spectroscopy: Identifies π→π* and n→π* transitions in the hydrazone moiety (λmax ~300–350 nm) .

- FT-IR: Confirms C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and S=O (1150–1200 cm⁻¹) bonds .

- NMR:

- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), hydrazine NH (δ 10–12 ppm).

- ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), sulfonamide S–O (δ 55–60 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography resolve tautomeric equilibria in hydrazone-based sulfonamides?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths (e.g., C=N vs. C–N) to distinguish keto-enol tautomers. For example, a C=N bond length <1.30 Å confirms enol-imine form dominance .

- Hydrogen Bond Analysis: Intermolecular N–H⋯O and O–H⋯O interactions stabilize specific tautomers. Software like OLEX2 or SHELX refines hydrogen-bonding networks .

- Temperature-Dependent Studies: Cooling crystals to 100 K reduces thermal motion, enhancing resolution of tautomeric features .

Advanced: What experimental designs are robust for evaluating antimicrobial activity?

Answer:

- Broth Microdilution Assay: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton broth with 24–48 hr incubation .

- Time-Kill Kinetics: Assess bactericidal effects by sampling at 0, 4, 8, and 24 hr post-exposure. A ≥3-log₁₀ reduction in CFU/mL indicates efficacy .

- Synergy Testing: Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How can computational chemistry predict the reactivity of the hydrazone moiety?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. A smaller gap (~3–4 eV) correlates with higher reactivity .

- Molecular Electrostatic Potential (MEP): Visualize charge distribution to identify regions prone to electrophilic attack (e.g., hydrazine NH group) .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to model tautomeric stability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Standardized Assay Protocols: Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., Cl position, hydroxybenzylidene groups) to isolate contributions to activity. For example, para-substituted Cl enhances lipophilicity and membrane penetration .

- Metabolic Stability Testing: Use hepatic microsomes (e.g., human S9 fraction) to assess if conflicting results arise from differential compound degradation .

Basic: What solvent systems are optimal for studying solvatochromic effects in this compound?

Answer:

- Polar Protic Solvents (e.g., MeOH, EtOH): Induce redshift in UV-Vis spectra due to hydrogen bonding with the hydrazone group.

- Aprotic Solvents (e.g., DMF, DMSO): Stabilize enol tautomers via dipole interactions.

- Dielectric Constant Correlation: Plot λmax vs. solvent polarity index (ET30) to quantify solvatochromism .

Advanced: How to design a crystallization protocol for high-quality single crystals?

Answer:

- Vapor Diffusion: Dissolve compound in DMF/EtOH (1:1) and diffuse hexane vapor at 4°C for 7–10 days .

- Microseeding: Introduce crushed seed crystals to supersaturated solutions to control nucleation.

- Cryoprotection: Use glycerol (20% v/v) to prevent ice formation during SCXRD data collection at 100 K .

Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?

Answer:

- Dilution Series: Measure fluorescence intensity at concentrations ≤10 µM to avoid self-quenching.

- Additive Screening: Incorporate β-cyclodextrin (1–5 mM) to encapsulate aromatic moieties and reduce π-π stacking .

- Time-Resolved Fluorescence: Differentiate monomeric vs. aggregated states via lifetime decay analysis (e.g., τ₁ > τ₂ indicates aggregation) .

Advanced: How to validate the compound’s mechanism of enzyme inhibition?

Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. A decrease in Vmax with unaltered Km suggests non-competitive inhibition .

- Docking Simulations: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) to confirm direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.